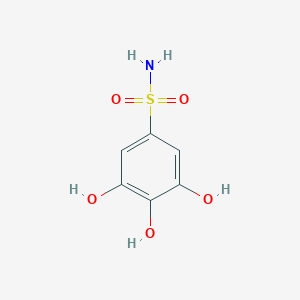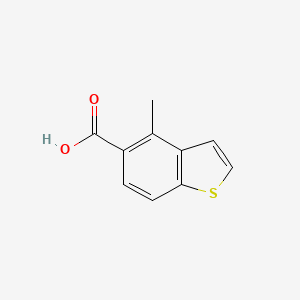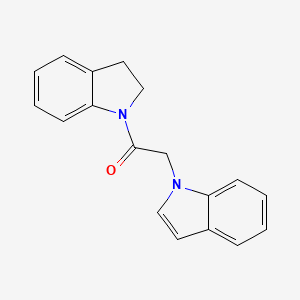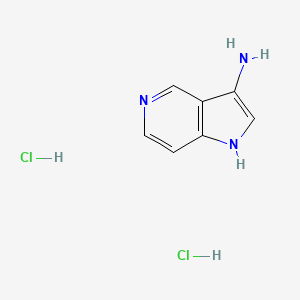
3,4,5-Trihydroxybenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3,4,5-Trihydroxybenzenesulfonamide” is a chemical compound with the molecular formula C6H7NO5S . It has a molecular weight of 205.19 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring with three hydroxyl groups (-OH) and a sulfonamide group (-SO2NH2) attached .
Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature . Its InChI code is 1S/C6H7NO5S/c7-13(11,12)3-1-4(8)6(10)5(9)2-3/h1-2,8-10H,(H2,7,11,12) .
科学的研究の応用
Synthesis and Bioactivity Studies
Regioselectively Controlled Synthesis : A study by Lobo et al. (2015) presents a method for synthesizing a series of benzenesulfonamides, including variants of trihydroxybenzenesulfonamide, and explores their effects on a pathological pain model in mice. The compounds demonstrated anti-hyperalgesic and anti-edematogenic actions without causing locomotive disorders, showing potential in pain management applications (Lobo et al., 2015).
Synthesis and Cytotoxicity Assessment : Another study by Gul et al. (2016) involved synthesizing new benzenesulfonamide derivatives, examining their cytotoxicity, tumor-specificity, and potential as carbonic anhydrase inhibitors. Some derivatives showed significant cytotoxic activities, highlighting their potential in anti-tumor applications (Gul et al., 2016).
Bacterial Biofilm Inhibition and Cytotoxicity
- Bacterial Biofilm Inhibition : Research by Abbasi et al. (2020) on N-alkyl/aralkyl-N-benzenesulfonamides, including trihydroxybenzenesulfonamide derivatives, showed inhibitory action against bacterial biofilms of Escherichia coli and Bacillus subtilis. This indicates potential applications in combating bacterial infections (Abbasi et al., 2020).
Electrochemical and Spectroelectrochemical Properties
- Electrochemical Studies : Kantekin et al. (2015) reported on the synthesis, structural characterizations, and electrochemical properties of novel metallophthalocyanines involving benzenesulfonamide derivatives. The study provides insights into the electrochemical behavior of these complexes, which could be relevant in material science applications (Kantekin et al., 2015).
Inhibitory Properties Towards Carbonic Anhydrases
- Carbonic Anhydrase Inhibitors : A study by Dudutienė et al. (2015) involved the design and synthesis of substituted benzenesulfonamides as inhibitors of various carbonic anhydrase isoforms. This research contributes to the development of new therapeutic agents targeting specific carbonic anhydrases (Dudutienė et al., 2015).
Antibacterial and Anti-inflammatory Applications
- Antibacterial and Lipoxygenase Inhibition : Abbasi et al. (2017) synthesized new sulfonamides bearing a 1,4-benzodioxin ring, showing significant antibacterial potential and inhibitory action against Lipoxygenase enzyme. This suggests their use as therapeutic agents for inflammatory ailments (Abbasi et al., 2017).
Antitumor Applications
Antitumor Sulfonamides : A study by Owa et al. (2002) evaluated sulfonamide-focused libraries in antitumor screens. The research provided insights into the pharmacophore structure and drug-sensitive cellular pathways for antitumor sulfonamides (Owa et al., 2002).
Induction of Apoptosis and Autophagy : Research by Gul et al. (2018) on new dibenzensulfonamides, including trihydroxybenzenesulfonamide variants, showed anticancer effects by inducing apoptosis and autophagy in tumor cells and inhibiting carbonic anhydrase isozymes. This opens avenues for developing new anticancer drug candidates (Gul et al., 2018).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3,4,5-trihydroxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO5S/c7-13(11,12)3-1-4(8)6(10)5(9)2-3/h1-2,8-10H,(H2,7,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTQGCOFCDNGFNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)O)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2355804-35-0 |
Source


|
| Record name | 3,4,5-trihydroxybenzene-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-Chloro-N-[2-(2-methylpyrrolidin-1-yl)-2-oxoethyl]acetamide](/img/structure/B2647969.png)

![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)isonicotinamide](/img/structure/B2647971.png)
![1-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B2647973.png)
![ethyl 2-((3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)propanoate](/img/structure/B2647976.png)
![2-[(2,6-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole](/img/structure/B2647978.png)
![2-(4-chlorophenyl)-5-((2-(2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2647979.png)


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide](/img/structure/B2647983.png)